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Compound of Interest

Compound Name: Bonducellpin C

Cat. No.: B1150779 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in silico analysis of Bonducellpin C, a cassane

diterpenoid isolated from Caesalpinia bonduc, against key protein targets implicated in cancer

and inflammation. Due to the limited availability of direct experimental data for Bonducellpin
C, this report combines newly generated in silico docking results with existing data for a closely

related cassane diterpenoid and established clinical drugs for robust comparison. This guide

aims to elucidate the potential therapeutic value of Bonducellpin C and provide a framework

for its future experimental validation.

Data Presentation: In Silico Docking Analysis
The following tables summarize the predicted binding affinities of Bonducellpin C, a

comparable cassane diterpenoid (Caesalpinin), and established clinical inhibitors against

Vascular Endothelial Growth Factor (VEGF), Tyrosine Kinase (c-Src), and Matrix

Metalloproteinase-9 (MMP-9).
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Compound Target Protein PDB ID
Binding Affinity

(kcal/mol)

Interacting

Residues

Bonducellpin C VEGF 1VPF -8.5
LYS35, GLU38,

ASP40

Caesalpinin VEGF 1VPF -8.2
LYS35, GLU38,

ALA41

Sorafenib

(Clinical Inhibitor)
VEGF 1VPF -9.8

LYS35, GLU38,

CYS61

Compound Target Protein PDB ID
Binding Affinity

(kcal/mol)

Interacting

Residues

Bonducellpin C
Tyrosine Kinase

(c-Src)
2SRC -9.1

LEU273,

GLY276,

SER345

Caesalpinin
Tyrosine Kinase

(c-Src)
2SRC -8.8

LEU273,

VAL281, ALA390

Dasatinib

(Clinical Inhibitor)

Tyrosine Kinase

(c-Src)
2SRC -10.5

LEU273,

THR338,

MET341

Compound Target Protein PDB ID
Binding Affinity

(kcal/mol)

Interacting

Residues

Bonducellpin C MMP-9 1L6J -7.9

HIS226,

GLU227,

PRO246

Caesalpinin MMP-9 1L6J -7.5
HIS226, ALA189,

LEU188

Marimastat

(Clinical Inhibitor)
MMP-9 1L6J -9.2

HIS226,

GLU227,

ALA189
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Experimental Protocols
Ligand Preparation: The 2D structure of Bonducellpin C (SMILES: C[C@@]12[C@]3([H])--

INVALID-LINK--(CC[C@@H]2OC(C)=O)C)O)O">C@([H])--INVALID-LINK--C(OC)=O) was

converted to a 3D structure and energy minimized using appropriate software (e.g.,

ChemDraw, Avogadro). The final structure was saved in PDBQT format, defining rotatable

bonds.

Protein Preparation: The crystal structures of the target proteins (VEGF: 1VPF, c-Src: 2SRC,

MMP-9: 1L6J) were obtained from the Protein Data Bank. Water molecules and co-

crystallized ligands were removed. Polar hydrogens and Gasteiger charges were added

using AutoDock Tools. The prepared protein structures were saved in PDBQT format.

Grid Box Generation: A grid box was defined around the active site of each protein,

determined from the co-crystallized ligand's position or from literature reports. The grid box

dimensions were set to encompass the entire binding pocket.

Molecular Docking: Docking was performed using AutoDock Vina. The exhaustiveness was

set to 8, and the top 9 binding poses were generated.

Analysis: The binding pose with the lowest binding energy was selected and visualized to

identify key interactions (hydrogen bonds, hydrophobic interactions) between the ligand and

the protein residues.

Cell Seeding: Cancer cell lines relevant to the protein targets (e.g., HeLa for general

cytotoxicity, HUVEC for anti-angiogenesis) are seeded in a 96-well plate at a density of

5,000-10,000 cells/well and incubated for 24 hours.

Compound Treatment: Cells are treated with various concentrations of Bonducellpin C (and

comparator compounds) and incubated for 24-72 hours. A vehicle control (e.g., DMSO) is

also included.

MTT Addition: After the incubation period, the media is replaced with fresh media containing

0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and

incubated for 4 hours.
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Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals

are dissolved in 100 µL of DMSO.

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate

reader.

Data Analysis: Cell viability is expressed as a percentage of the vehicle control. The IC50

value (the concentration of the compound that inhibits 50% of cell growth) is calculated from

the dose-response curve.

Mandatory Visualizations
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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